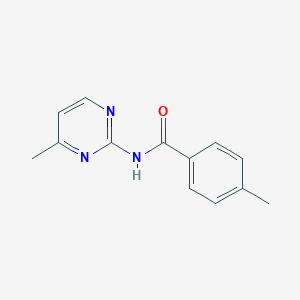![molecular formula C19H27N3O3S2 B311425 N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]decanamide](/img/structure/B311425.png)
N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]decanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]decanamide is a compound that combines the structural features of thiazole and sulfonamide groups. These groups are known for their significant biological activities, including antibacterial, antifungal, and anti-inflammatory properties . The compound is of interest in various fields of scientific research due to its potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]decanamide typically involves the reaction of thiazole derivatives with sulfonyl chlorides under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the consistency and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]decanamide undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to the corresponding amine.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed for reduction.
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of nitro or halogenated derivatives.
Applications De Recherche Scientifique
N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]decanamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: Investigated for its antibacterial and antifungal properties.
Medicine: Potential therapeutic applications in the treatment of bacterial infections and inflammatory diseases.
Industry: Used in the development of new materials with specific properties, such as antimicrobial coatings.
Mécanisme D'action
The mechanism of action of N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]decanamide involves its interaction with bacterial cell membranes. The compound can penetrate the cell membrane and disrupt its integrity, leading to cell lysis and death. It may also inhibit specific enzymes involved in bacterial metabolism, further contributing to its antibacterial activity . The exact molecular targets and pathways involved are still under investigation.
Comparaison Avec Des Composés Similaires
N-(Thiazol-2-yl)benzenesulfonamide: Shares the thiazole and sulfonamide groups but lacks the decanamide moiety.
2,4-Disubstituted thiazoles: These compounds also exhibit significant biological activities but differ in their substitution patterns on the thiazole ring.
Uniqueness: N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]decanamide is unique due to the presence of the decanamide moiety, which may enhance its lipophilicity and membrane-penetrating ability. This structural feature distinguishes it from other thiazole and sulfonamide derivatives and may contribute to its distinct biological activities .
Propriétés
Formule moléculaire |
C19H27N3O3S2 |
|---|---|
Poids moléculaire |
409.6 g/mol |
Nom IUPAC |
N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]decanamide |
InChI |
InChI=1S/C19H27N3O3S2/c1-2-3-4-5-6-7-8-9-18(23)21-16-10-12-17(13-11-16)27(24,25)22-19-20-14-15-26-19/h10-15H,2-9H2,1H3,(H,20,22)(H,21,23) |
Clé InChI |
GTJOFEOXIDDTAL-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CS2 |
SMILES canonique |
CCCCCCCCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![N-(4-chlorophenyl)-2-[(3-methylbenzoyl)amino]benzamide](/img/structure/B311356.png)
![2-[(4-tert-butylbenzoyl)amino]-N-(4-chlorophenyl)benzamide](/img/structure/B311357.png)




